Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 6,6’-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-] is a complex organic compound with a molecular formula of C23H22N8 This compound features a quinolinium core linked to a triazine ring through diimino linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6,6’-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-] typically involves the reaction of quinolinium salts with triazine derivatives. One common method includes the use of 6-amino-1,3,5-triazine-2,4-diyl as a starting material, which undergoes a series of nucleophilic substitution reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would include careful control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 6,6’-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolinium derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while nucleophilic substitution can produce a variety of substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
Quinolinium, 6,6’-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of Quinolinium, 6,6’-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound can also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: Similar in structure but lacks the quinolinium core.
Ethylhexyl triazone: Contains a triazine ring but has different substituents and applications.
Eigenschaften
CAS-Nummer |
444575-70-6 |
---|---|
Molekularformel |
C23H22N8+2 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-N,4-N-bis(1-methylquinolin-1-ium-6-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H22N8/c1-30-11-3-5-15-13-17(7-9-19(15)30)25-22-27-21(24)28-23(29-22)26-18-8-10-20-16(14-18)6-4-12-31(20)2/h3-14H,1-2H3,(H4,24,25,26,27,28,29)/q+2 |
InChI-Schlüssel |
ULWQHGARHKFHHF-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)NC3=NC(=NC(=N3)N)NC4=CC5=C(C=C4)[N+](=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.